molecular formula C14H12O2 B189104 2-Hydroxy-4-methylbenzophenone CAS No. 3098-18-8

2-Hydroxy-4-methylbenzophenone

Cat. No. B189104
CAS RN: 3098-18-8
M. Wt: 212.24 g/mol
InChI Key: KIZCNUWGIVQQBK-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylbenzophenone is commonly employed as a broad-band UV-filter in sunscreen cosmetic products . It protects skin from the deleterious effects of the sun .


Synthesis Analysis

The synthetic method of 2-Hydroxy-4-methylbenzophenone comprises condensing main raw materials comprising benzenyltrichloride and resorcinol, methylating, and purifying to obtain a final product . The synthetic method has the advantages of reduction of Friedel-Crafts and hydrolysis reaction steps through primarily carrying out condensation, simple reaction technology, and easy operation .


Molecular Structure Analysis

The empirical formula of 2-Hydroxy-4-methylbenzophenone is C14H12O2 . Its molecular weight is 212.24 .


Chemical Reactions Analysis

2-Hydroxy-4-methylbenzophenone is used as a broad-band filter in sunscreens cosmetic products in order to protect the skin from the deleterious effects of the sun . It acts as a reagent in the gravimetric determination of copper (II) .


Physical And Chemical Properties Analysis

2-Hydroxy-4-methylbenzophenone is a solid at 20 degrees Celsius . Its melting point is 59.0 to 66.0 degrees Celsius .

Scientific Research Applications

Polymer Stabilization

2-Hydroxy-4-methylbenzophenone has been utilized in polymer stabilization. For instance, its derivative, 2-Hydroxy-4′-vinylbenzophenone, was prepared and copolymerized with styrene, demonstrating light-stabilizing effects in accelerated ageing studies (Hodgeman, 1979).

Environmental Monitoring

This compound has also been involved in environmental monitoring methods. A procedure for determining derivatives of 2-hydroxybenzophenone, including 2-hydroxy-4-methylbenzophenone, in water samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry was developed (Negreira et al., 2009).

Photostability Research

The photostability and photo-isomerization of derivatives like 2-hydroxy-5-methylbenzophenone (Z)-oxime have been studied under UV light exposure, revealing insights into the photoreactivity of related compounds (Krzyżanowska & Olszanowski, 1994).

Solid State Photochemistry

Studies in solid state photochemistry have examined methyl-substituted benzophenones, including derivatives of 2-hydroxy-4-methylbenzophenone, to understand their behavior under UV irradiation (Ito et al., 1987).

Antioxidant Activities

Derivatives like 2-hydroxy-4-methoxybenzophenone have been used to synthesize Schiff bases for molybdenum(VI) complexes, showing potential antioxidant activities (Kaya, Erçağ & Kaya, 2018).

Safety And Hazards

2-Hydroxy-4-methylbenzophenone causes skin irritation and serious eye irritation . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

2-Hydroxy-4-methylbenzophenone is a promising compound with antibacterial and antibiofilm activities and could act as a lead structure for developing new antibacterial drugs against MRSA . The use of 2-Hydroxy-4-methylbenzophenone could pave the way to synergistically enhance the potential of antimicrobials to combat drug-resistant Staphylococcus aureus .

properties

IUPAC Name

(2-hydroxy-4-methylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZCNUWGIVQQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184970
Record name Benzophenone, 2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-methylbenzophenone

CAS RN

3098-18-8
Record name Benzophenone, 2-hydroxy-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003098188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
DKC Hodgeman - Polymer Degradation and Stability, 1979 - Elsevier
… stabilised with 2-hydroxy-4'-methylbenzophenone, a suitable … amount of 2-hydroxy-4'-methylbenzophenone. Figure 3 shows … amount of 2-hydroxy-4'-methylbenzophenone and no long-…
Number of citations: 12 www.sciencedirect.com
P Hrdlovič, N Schubertová, B Arventiev… - Collection of …, 1971 - cccc.uochb.cas.cz
… Comparison of the corresponding quantities for 2-hydroxy-4,6-dimethylbenzophenone and 2-hydroxy-4-methylbenzophenone revealed that the introduction of methyl group into …
Number of citations: 4 cccc.uochb.cas.cz
SH Kang, SY Yang - Journal of the Korean Chemical Society, 1999 - koreascience.kr
… (A) 코일 냉각기와 dropping funnel이 연결된 100 ml^three neck flask에 아세톤 10 mL를 넣고 같은 몰 량의 5-chloro-2-hydroxy-4-methylbenzophenone 0.246 g(1.00 mmol)과 phenylacetic …
Number of citations: 2 koreascience.kr
Y Dobashi, J Kondou, Y Ohkatsu - Polymer degradation and stability, 2005 - Elsevier
… -4-chlorobenzophenone, and 2-hydroxy-4-methylbenzophenone were also synthesized by a … 2′-Hydroxy-2-chloroacetophenone [15] and 2-hydroxy-4′-methylbenzophenone [16] …
Number of citations: 35 www.sciencedirect.com
RT Pardasani, P Pardasani - … , Magnetic Susceptibility Data, Volume 7: A …, 2023 - Springer
… Magnetic properties of copper(II) acetato complex with 2-hydroxy4-methylbenzophenone substituted thiosemicarbazone … Copper(II) acetato complex with 2-hydroxy-4-methylbenzophenone-4-phenylthiosemicarbazone; …
Number of citations: 2 link.springer.com
RT Pardasani, P Pardasani - … , Magnetic Susceptibility Data, Volume 7: A …, 2023 - Springer
… Magnetic properties of nickel(II) aqua complex with 2-hydroxy4-methylbenzophenone substituted thiosemicarbazone … Nickel(II) aqua complex with 2-hydroxy-4-methylbenzophenone-4-phenylthiosemicarbazone; …
Number of citations: 0 link.springer.com
Z Deng, J Pang, Z Situ, L Yin, L Dang - Journal of Photochemistry and …, 2022 - Elsevier
… OB, 2-hydroxybenzophenone (HB), 2,4-dihydroxybenzophenone (DHB), 2-hydroxy-4-methylbenzophenone (HMB) were directly purchased from the commercial suppliers, whereas the …
Number of citations: 1 www.sciencedirect.com
梁誠允 - 1993 - dspace.ewha.ac.kr
… 유도체 (2-hydroxybenzophenone, 2,2'-dihydroxybenzophenone, 2,4-dihydroxybenzophenone, 2-hydroxy-5-methylbenzophenone, 5-chloro-2-hydroxy-4-methylbenzophenone 및 2,4-…
Number of citations: 0 dspace.ewha.ac.kr
B Arventiev, L Singurel, H Offenberg… - European Polymer …, 1969 - Elsevier
… 5, with 2-hydroxy-4-methylbenzophenone (X) in both CCl4 and ethanol the curves have well pronounced maxima, differing only slightly from one another, but considerably from 2-…
Number of citations: 0 www.sciencedirect.com
DI Relyea, DLF DeTar - Journal of the American Chemical Society, 1954 - ACS Publications
III and believe this to be the first actual demonstration of this type of reaction between an aryl radicaland an aromatic ring. Decomposition of a stirred mixture of the diazonium fluoborate (…
Number of citations: 5 pubs.acs.org

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